molecular formula C20H29N3O3 B10765949 N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indole-3-carboxamide CAS No. 2460433-26-3

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indole-3-carboxamide

Cat. No.: B10765949
CAS No.: 2460433-26-3
M. Wt: 359.5 g/mol
InChI Key: IZMLODTWDCPVEI-UHFFFAOYSA-N
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Description

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indole-3-carboxamide (chemical formula: C₂₀H₂₉N₃O₃; molecular weight: 359.5 g/mol) is a synthetic cannabinoid (SC) characterized by an indole-3-carboxamide core structure. The compound features two critical substituents:

  • Amino acid side chain: The 1-amino-3,3-dimethyl-1-oxobutan-2-yl group, a common motif in SCs like ADB-BUTINACA and ADB-4en-PINACA, which enhances binding affinity to cannabinoid receptors .
  • Hydroxypentyl substituent: A 4-hydroxypentyl chain attached to the indole nitrogen, distinguishing it from analogs with alkyl, fluorinated, or unsaturated side chains .

This compound is primarily identified as a metabolite of (S)-ADB-4en-PINACA, a potent synthetic cannabinoid. Its synthesis involves enzymatic hydroxylation of the parent compound, yielding a dihydrodiol metabolite that has been characterized via NMR and LC-MS methodologies . Analytical data indicate solubility in polar solvents (e.g., DMF, DMSO) and stability at -20°C, making it suitable for pharmacological and forensic research .

Properties

CAS No.

2460433-26-3

Molecular Formula

C20H29N3O3

Molecular Weight

359.5 g/mol

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)indole-3-carboxamide

InChI

InChI=1S/C20H29N3O3/c1-13(24)8-7-11-23-12-15(14-9-5-6-10-16(14)23)19(26)22-17(18(21)25)20(2,3)4/h5-6,9-10,12-13,17,24H,7-8,11H2,1-4H3,(H2,21,25)(H,22,26)

InChI Key

IZMLODTWDCPVEI-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(=O)N)C(C)(C)C)O

Origin of Product

United States

Chemical Reactions Analysis

ADBICA N-(4-hydroxypentyl) metabolite may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain to be fully documented. The major products formed from these reactions are also an area of ongoing research.

Scientific Research Applications

This compound finds applications in several scientific fields:

    Chemistry: Investigating its reactivity and interactions with other compounds.

    Biology: Studying its effects on cellular processes and receptors.

    Medicine: Exploring potential therapeutic uses, although specific applications are yet to be established.

    Industry: Its role in product development or quality control remains to be explored.

Mechanism of Action

The precise mechanism by which ADBICA N-(4-hydroxypentyl) metabolite exerts its effects is not fully understood. it likely involves interactions with cannabinoid receptors (CB1 and CB2) and downstream signaling pathways.

Comparison with Similar Compounds

Key Compounds:

indole in the target compound). Properties: Higher prevalence in seized materials; detected via UPLC-QTOF and GC-MS .

5F-ADBICA

  • Formula : C₁₉H₂₆FN₃O₂
  • Substituents : 5-fluoropentyl chain; lacks hydroxylation.
  • Properties : Increased lipophilicity and receptor binding potency due to fluorine .

MDMB-4en-PINACA Formula: C₂₀H₂₈N₄O₃ Substituents: Pent-4-en-1-yl chain (unsaturated) and methoxy group on the amino acid side chain. Properties: Enhanced metabolic stability due to unsaturated bond .

ADB-PICA N-(5-hydroxypentyl) metabolite

  • Substituents : 5-hydroxypentyl chain (vs. 4-hydroxypentyl in the target compound).
  • Properties : Positional isomerism affects metabolic pathways and detection in LC-MS .

Pharmacological and Forensic Considerations

Key Observations:

  • Receptor Binding : Fluorinated analogs (e.g., 5F-ADBICA) exhibit higher CB1 receptor affinity due to increased lipophilicity, whereas hydroxylated metabolites like the target compound may show altered pharmacokinetics .
  • Metabolic Pathways : Hydroxylation at C4 (target compound) vs. C5 () influences enzymatic degradation and metabolite detection .
  • Detection Methods : UPLC-QTOF and GC-MS are critical for differentiating positional isomers and fluorinated variants .

Biological Activity

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indole-3-carboxamide, commonly known as ADB-4en-PINACA, is a synthetic cannabinoid that has garnered attention for its potent biological activity. This compound is part of a class of substances known as synthetic cannabinoid receptor agonists (SCRAs), which interact with the endocannabinoid system in the human body. Understanding its biological activity is critical for assessing its pharmacological potential and safety profile.

Chemical Structure and Properties

ADB-4en-PINACA has a complex chemical structure that contributes to its biological activity. The molecular formula is C19H26N4O2C_{19}H_{26}N_{4}O_{2} with a molecular weight of approximately 342.43 g/mol. The structural formula can be represented as follows:

InChI InChI 1S C19H26N4O2 c1 5 6 9 12 23 14 11 8 7 10 13 14 15 22 23 18 25 21 16 17 20 24 19 2 3 4 h5 7 8 10 11 16H 1 6 9 12H2 2 4H3 H2 20 24 H 21 25 \text{InChI }\text{InChI 1S C19H26N4O2 c1 5 6 9 12 23 14 11 8 7 10 13 14 15 22 23 18 25 21 16 17 20 24 19 2 3 4 h5 7 8 10 11 16H 1 6 9 12H2 2 4H3 H2 20 24 H 21 25 }
PropertyValue
Molecular FormulaC19H26N4O2
Molecular Weight342.43 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

ADB-4en-PINACA acts primarily as an agonist at cannabinoid receptors CB1 and CB2. Its binding affinity to these receptors results in effects similar to those of natural cannabinoids like THC (tetrahydrocannabinol). Studies have shown that it exhibits high potency in activating these receptors, leading to various physiological responses.

Pharmacodynamics

Research indicates that ADB-4en-PINACA can induce effects such as analgesia, euphoria, and alterations in perception. These effects are mediated through the modulation of neurotransmitter release and inhibition of pain pathways in the central nervous system.

Metabolic Profile

A study analyzing the metabolic pathways of ADB-4en-PINACA using human liver microsomes identified several metabolites formed through phase I and II reactions. Key metabolic processes include:

  • Hydroxylation : Introduction of hydroxyl groups into the molecule.
  • N-Dealkylation : Removal of alkyl groups from nitrogen atoms.
  • Glucuronidation : Conjugation with glucuronic acid to enhance solubility.

These metabolic transformations can affect the pharmacological activity and potential toxicity of the compound.

Table 2: Metabolites Identified in Human Liver Microsomes

Metabolite TypeDescription
Phase I MetabolitesHydroxylated derivatives
Phase II MetabolitesGlucuronides

Case Study 1: Intoxication Reports

Reports have emerged detailing cases of intoxication associated with ADB-4en-PINACA use. Symptoms reported include severe agitation, hallucinations, and cardiovascular complications. One notable case involved a patient who experienced acute psychosis after consumption, highlighting the potential risks associated with synthetic cannabinoids.

Case Study 2: Fatalities Linked to Synthetic Cannabinoids

A systematic review documented fatalities linked to various SCRAs, including ADB-4en-PINACA. The review emphasized the importance of understanding the toxicological profiles of these substances to prevent adverse outcomes.

Table 3: Summary of Case Studies Involving ADB-4en-PINACA

Case Study ReferenceOutcomeKey Findings
Case Report 1Acute psychosisSevere agitation and hallucinations observed
Systematic ReviewMultiple fatalitiesHighlighted risks associated with SCRAs

Preparation Methods

Indole Core Functionalization

Indole-3-carboxylic acid is alkylated at the N1-position to introduce the 4-hydroxypentyl side chain.

  • Reagents :

    • Indole-3-carboxylic acid

    • 1-Bromo-4-hydroxypentane (or protected derivatives, e.g., 4-bromopentyl acetate)

    • Sodium hydride (NaH) in dimethylformamide (DMF).

  • Procedure :

    • Dissolve indole-3-carboxylic acid in DMF under inert conditions at 0°C.

    • Add NaH (3 equivalents) to deprotonate the indole nitrogen.

    • Introduce 1-bromo-4-hydroxypentane (1.3 equivalents) and stir at 0°C for 18 hours.

    • Quench with water, acidify with HCl, and extract with ethyl acetate.

  • Yield : 86–94%.

N-Alkylation Optimization

The alkylation step requires precise temperature control to minimize side products (e.g., O-alkylation or isomerization).

Challenges and Solutions

  • Isomer Formation :

    • Elevated temperatures lead to competing alkylation at the indole C2 position.

    • Solution: Maintain reaction at 0°C and use excess NaH (3 equivalents).

  • Protection Strategies :

    • Hydroxyl groups in 4-hydroxypentyl chains are protected (e.g., as acetates) to prevent undesired reactions during alkylation.

    • Deprotection is performed post-alkylation using NaOH or enzymatic hydrolysis.

Amide Coupling with tert-Leucine Derivatives

The alkylated indole-3-carboxylic acid undergoes amide coupling with L-tert-leucine methyl ester.

Coupling Reagents and Conditions

  • Reagents :

    • Alkylated indole-3-carboxylic acid

    • L-tert-leucine methyl ester hydrochloride

    • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU)

    • Triethylamine (TEA) in acetonitrile (ACN).

  • Procedure :

    • Activate the carboxylic acid with TBTU (1.5 equivalents) and TEA (3 equivalents) in ACN for 30 minutes.

    • Add L-tert-leucine methyl ester (1.5 equivalents) and stir for 18 hours.

    • Purify via silica gel chromatography (DCM/MeOH 95:5).

  • Yield : 42–73%.

Hydrolysis and Final Modifications

The methyl ester of the tert-leucine moiety is hydrolyzed to yield the final carboxamide.

Hydrolysis Conditions

  • Reagents :

    • Methanol (MeOH)

    • Sodium hydroxide (NaOH) or trifluoroacetic acid (TFA).

  • Procedure :

    • Dissolve the methyl ester intermediate in MeOH.

    • Add NaOH (3 equivalents) and stir until hydrolysis is complete (monitored by LC-MS).

    • Acidify with HCl and extract with ethyl acetate.

  • Yield : 73–98%.

Analytical Characterization

Spectroscopic Data

Parameter Value Source
Molecular FormulaC20H29N3O3
Molecular Weight359.5 g/mol
1H-NMR (CDCl3) δ 8.27 (d, J = 8.2 Hz, 1H, indole H4)
δ 4.67 (d, J = 9.5 Hz, 1H, NH)
13C-NMR (CDCl3) δ 175.26 (C=O, amide)

Chromatographic Purity

  • HPLC : >95% purity using C18 columns with NH4OAc/ACN gradients.

Research Findings and Optimization

Key Challenges

  • Low Amide Coupling Yields :

    • Yields dropped to 23% for hydroxylated derivatives due to solvent evaporation losses.

    • Solution: Use rotary evaporators with precise temperature control.

  • Impurity Formation :

    • Silica gel chromatography with formic acid caused formate adducts.

    • Solution: Avoid acidic mobile phases; use neutral DCM/MeOH.

Scalability

  • Multigram Synthesis :

    • Protocols were optimized to produce 1–3 grams of final product.

    • Critical factors: Excess reagents (1.3–1.5 equivalents) and prolonged reaction times (18–24 hours) .

Q & A

Q. How can researchers optimize the synthesis of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indole-3-carboxamide to improve yield and purity?

  • Methodological Answer : Use Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables .
  • Synthetic Route : Evidence from analogous indole-3-carboxamide syntheses suggests one-pot, multi-step procedures under basic conditions (e.g., SNAr reactions) may minimize side products .
  • Purification : Employ orthogonal chromatographic techniques (HPLC with gradient elution) and validate purity via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopy : Use <sup>1</sup>H NMR to confirm substitution patterns on the indole ring and carboxamide group. <sup>13</sup>C NMR can verify carbonyl and quaternary carbon environments .
  • Mass Spectrometry : HRMS (ESI-TOF) provides exact mass confirmation, distinguishing isomers or degradation products .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., at the 1-amino-3,3-dimethylbutan-2-yl moiety) if single crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced receptor binding affinity?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to screen derivatives against target receptors (e.g., serotonin or dopamine receptors, given structural similarity to indole carboxamide ligands) .
  • Quantum Chemical Calculations : Apply density functional theory (DFT) to predict electronic properties (e.g., HOMO/LUMO energies) influencing binding interactions .
  • MD Simulations : Perform molecular dynamics (eMD) to assess stability of ligand-receptor complexes under physiological conditions .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC50 values across studies)?

  • Methodological Answer :
  • Assay Standardization : Validate cell lines, buffer conditions, and readout methods (e.g., fluorescence vs. radiometric assays) to eliminate variability .
  • Meta-Analysis : Use Bayesian statistical models to aggregate data from multiple studies, weighting for sample size and methodological rigor .
  • Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., hydroxylpentyl chain length) with activity trends to identify outliers .

Q. How can researchers navigate regulatory constraints when studying this compound (e.g., compliance with controlled substance laws)?

  • Methodological Answer :
  • Legal Analysis : Cross-reference the compound’s structure with Schedule I frameworks (e.g., U.S. Controlled Substances Act, Section 65-4105). The indole-3-carboxamide core and substituents (e.g., 1-amino-1-oxoalkan-2-yl) may trigger regulatory scrutiny .
  • Documentation : Maintain detailed synthesis logs and analytical data to demonstrate legitimate research intent, avoiding structural analogs classified as illicit .

Q. What methodologies enable efficient scale-up from lab-scale synthesis to preclinical batch production?

  • Methodological Answer :
  • Process Intensification : Use microreactor systems to enhance heat/mass transfer and reduce reaction times for sensitive intermediates .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) and design space using risk assessment tools (e.g., Ishikawa diagrams) .
  • Separation Technologies : Implement membrane-based purification (e.g., nanofiltration) to replace column chromatography for large volumes .

Experimental Design & Data Analysis

Q. How should researchers design experiments to assess metabolic stability in vitro?

  • Methodological Answer :
  • Hepatic Microsomes Assay : Incubate the compound with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS. Include positive controls (e.g., verapamil) .
  • CYP Inhibition Screening : Use fluorogenic substrates to test for interactions with cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) .
  • Data Normalization : Express results as intrinsic clearance (CLint) and compare to reference compounds using ANOVA with post-hoc Tukey tests .

Q. What statistical approaches are optimal for analyzing dose-response relationships in functional assays?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a sigmoidal curve (Hill equation) using software like GraphPad Prism. Report EC50/IC50 with 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude aberrant data points .
  • Reproducibility : Use interlaboratory comparisons (e.g., via Z′-factor analysis) to validate assay robustness .

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